Oxane-3-sulfonyl fluoride
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Overview
Description
Oxane-3-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered significant interest in various fields of science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfonyl fluorides, including Oxane-3-sulfonyl fluoride, can be achieved through various methods. One common approach involves the direct fluorosulfonylation of suitable precursors using fluorosulfonyl radicals . Another method includes the activation of sulfonamides using pyrilium salts, deoxygenation of sulfonic acids, and electrochemical oxidation of thiols . Additionally, the sulfur(VI) fluoride exchange (SuFEx) reaction has emerged as a prominent method for synthesizing sulfonyl fluorides .
Industrial Production Methods: In industrial settings, the production of sulfonyl fluorides often involves large-scale reactions using readily available starting materials and efficient catalytic processes. For example, the use of photoredox catalysis, electrocatalysis, transition-metal catalysis, and organocatalysis has been explored to produce sulfonyl fluorides on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: Oxane-3-sulfonyl fluoride undergoes various types of chemical reactions, including substitution, oxidation, and reduction. The compound is particularly known for its role in the sulfur-fluorine exchange (SuFEx) click reaction, which links molecules together with high efficiency and selectivity .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include potassium fluoride (KF), thiols, disulfides, and various transition-metal catalysts . The reactions are typically carried out under mild conditions, often at room temperature and atmospheric pressure .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with thiols or disulfides can yield sulfonyl fluoride derivatives containing aromatic, aliphatic, and heterocyclic groups .
Scientific Research Applications
Oxane-3-sulfonyl fluoride has a wide range of applications in scientific research. In organic synthesis, it serves as a valuable building block for the construction of complex molecular architectures . In chemical biology, it is used as a reactive probe for studying enzyme activity and protein interactions . In drug discovery, sulfonyl fluorides are explored for their potential as covalent inhibitors and bioactive molecules . Additionally, the compound finds applications in materials science, where it is used in the development of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of Oxane-3-sulfonyl fluoride involves its role as an electrophilic warhead that reacts with nucleophilic residues in proteins and other biomolecules . The compound is known to modify reactive serines, threonines, lysines, tyrosines, cysteines, and histidines, making it a versatile tool in chemical biology . The sulfur-fluorine bond in the compound is particularly stable, allowing it to resist hydrolysis under physiological conditions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Oxane-3-sulfonyl fluoride include sulfonyl chlorides, sulfonamides, and other sulfonyl fluorides . These compounds share similar reactivity and stability but differ in their specific chemical properties and applications.
Uniqueness: This compound stands out due to its unique combination of stability and reactivity, making it particularly suitable for use in the SuFEx click reaction . Unlike sulfonyl chlorides, which are highly reactive electrophiles, sulfonyl fluorides like this compound react with nucleophiles only under specific conditions, providing greater control over the reaction .
Properties
IUPAC Name |
oxane-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO3S/c6-10(7,8)5-2-1-3-9-4-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYAIMFXDYTGKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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